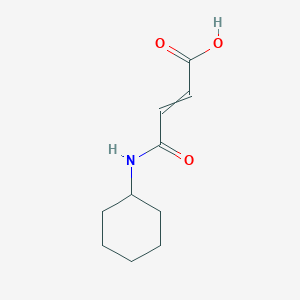

4-(Cyclohexylamino)-4-oxobut-2-enoic acid

Description

Nomenclature and Structural Variants

The systematic naming and classification of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid are fundamental to understanding its chemical identity and stereochemistry.

The compound is frequently referred to in chemical literature by several synonyms, the most common being N-cyclohexylmaleamic acid . sigmaaldrich.com The presence of a non-rotating carbon-carbon double bond in its backbone gives rise to geometric isomerism, resulting in two distinct stereoisomers: Z and E.

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid : In this isomer, the higher-priority substituent groups on each carbon of the double bond—the carboxylic acid (-COOH) group and the N-cyclohexylcarboxamide (-CONH-C₆H₁₁) group—are located on the same side of the double bond axis. synhet.comchemscene.com This configuration is often referred to as the cis isomer in older literature. The Chemical Abstracts Service (CAS) has assigned the number 21477-59-8 specifically to this isomer. chemscene.combenqii.comlab-chemicals.com

(E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid : In this isomer, the higher-priority groups are situated on opposite sides of the double bond axis. buysellchem.com This is also known as the trans isomer. The CAS number 24564-83-8 is associated with this compound, likely representing the E-isomer. buysellchem.combldpharm.com

The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgdocbrown.info For each carbon atom in the double bond, the attached atoms or groups are ranked based on atomic number. chemguide.co.uklibretexts.org The carbon of the carboxylic acid group and the carbon of the carboxamide group receive higher priority than the hydrogen atoms attached to the double bond. The relative orientation of these higher-priority groups dictates the stereochemical designation. chemguide.co.uk

| CAS Number | Isomer | Common Synonyms |

| 21477-59-8 | (Z)-isomer | N-Cyclohexylmaleamic acid, (2Z)-3-(cyclohexylcarbamoyl)prop-2-enoic acid |

| 24564-83-8 | (E)-isomer | N-Cyclohexylfumaramic acid |

This compound is a classic example of an N-substituted maleamic acid. ontosight.ai Maleamic acids are monoamides of maleic acid, generally synthesized through the ring-opening reaction of maleic anhydride (B1165640) with a primary or secondary amine—in this case, cyclohexylamine (B46788). wikipedia.org This reaction is typically high-yielding and straightforward. google.com

The defining characteristic of maleamic acids is their pH-sensitive reactivity. nih.gov The presence of a carboxylic acid in proximity to the amide bond facilitates intramolecular catalysis. nih.gov Under acidic conditions, the carboxylic acid can protonate the amide, leading to cyclization and dehydration to form the corresponding N-substituted maleimide (B117702) (N-cyclohexylmaleimide in this instance). researchgate.netlew.ro This process can sometimes yield an isomaleimide as a kinetic product. researchgate.net Conversely, the amide bond is susceptible to hydrolysis, a reaction also mediated by the neighboring carboxylic acid group. nih.gov This pH-dependent lability is a key feature exploited in medicinal chemistry. nih.govnih.gov

Historical Context and Early Investigations

The study of maleamic acids and their cyclization to maleimides is a well-established area of organic chemistry, with foundational work dating back to the mid-20th century. A 1960 article in The Journal of Organic Chemistry by Mehta et al. detailed methods for synthesizing various maleamic and citraconamic acids and their subsequent conversion to imides, laying the groundwork for understanding this class of compounds. google.com While this early work did not specifically focus on the N-cyclohexyl derivative, it established the general synthetic routes and chemical principles that apply to it. The synthesis involves reacting maleic anhydride with an amine to form the maleamic acid, which is then cyclized using a dehydrating agent like acetic anhydride with sodium acetate (B1210297). google.comtandfonline.com Over the decades, research has evolved from fundamental synthesis and reactivity studies to exploring the unique properties of these molecules for advanced applications.

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of this compound and related maleamic acids spans both synthetic methodology and the design of bioactive systems.

In organic synthesis , N-substituted maleamic acids are primarily valued as stable, isolable precursors to N-substituted maleimides. google.com N-cyclohexylmaleimide, for instance, is used as a monomer in the production of thermally stable polymers and as a dienophile in Diels-Alder reactions. cenmed.com More recently, the reversible formation of maleamic acids from anhydrides and amines has been leveraged in the field of dynamic combinatorial chemistry. nih.govresearchgate.net This approach uses reversible reactions to generate libraries of compounds that can adapt their composition in response to external stimuli, allowing for the identification of molecules with specific binding or catalytic properties. nih.gov

In medicinal chemistry , the pH-sensitive nature of the maleamic acid linkage is of significant interest for targeted drug delivery. ontosight.ai Maleamic acids have been investigated as acid-cleavable linkers in antibody-drug conjugates (ADCs). nih.gov The linker is designed to be stable in the bloodstream at physiological pH (around 7.4) but to cleave and release its therapeutic payload in the more acidic environment of tumor tissues or within cellular lysosomes (pH 4.5–6.0). nih.govresearchgate.net This targeted release mechanism aims to increase the efficacy of a drug at its site of action while minimizing off-target toxicity. While research often focuses on maleamic acid linkers with specific substituents to fine-tune cleavage rates, the fundamental chemistry of N-cyclohexylmaleamic acid serves as a model for these advanced systems. uu.nl Additionally, some studies have explored the intrinsic bioactivity of maleamic acid derivatives themselves, including their effects on plasma cholesterol. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWAGGNAHQGYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Cyclohexylamino 4 Oxobut 2 Enoic Acid

Primary Synthetic Routes

The most fundamental approach to synthesizing 4-(cyclohexylamino)-4-oxobut-2-enoic acid involves the direct reaction of maleic anhydride (B1165640) with cyclohexylamine (B46788). This method is valued for its simplicity and high efficiency.

Synthesis via Maleic Anhydride and Cyclohexylamine

The reaction between maleic anhydride and cyclohexylamine serves as the principal and most straightforward method for the preparation of this compound, which is also known as N-cyclohexylmaleamic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and attacks one of the carbonyl carbons of the anhydride.

The process typically involves dissolving maleic anhydride in a suitable solvent, followed by the addition of cyclohexylamine. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this reaction include toluene (B28343) and acetic acid. For instance, a high yield of 98.2% has been reported when the reaction is carried out in toluene, with the product precipitating out of the solution. researchgate.net Using acetic acid as a solvent is also an effective method for producing N-substituted maleamic acids in high yields. google.com

The reaction is generally exothermic and proceeds readily at room temperature. The mechanism involves the opening of the anhydride ring by the amine, leading to the formation of a stable amide bond on one end and a carboxylic acid group on the other. The resulting product is the Z-isomer, as the double bond geometry of maleic anhydride is retained in the product.

Table 1: Reaction Conditions for the Synthesis of N-Cyclohexylmaleamic Acid

| Reactants | Solvent | Temperature | Yield | Reference |

| Maleic Anhydride, Cyclohexylamine | Toluene | Room Temperature | 98.2% | researchgate.net |

| Maleic Anhydride, N-cyclic amine | Acetic Acid | Room Temperature | 92-95% | google.com |

Exploration of Cyclization Reactions in Synthesis

While the primary product of the reaction between maleic anhydride and cyclohexylamine is the open-chain this compound, this compound can undergo subsequent intramolecular cyclization to form N-cyclohexylmaleimide. This cyclization is a dehydration reaction that results in the formation of a five-membered imide ring.

This transformation is typically not spontaneous and requires specific conditions, such as the presence of a dehydrating agent and often elevated temperatures. A common laboratory method for achieving this cyclization involves heating the maleamic acid with acetic anhydride and a catalyst like sodium acetate (B1210297). tandfonline.com The temperature for this process needs to be carefully controlled, as overheating can lead to side reactions and reduced yields. tandfonline.com Microwave-assisted synthesis has also been explored as a method to significantly reduce the reaction time for the cyclization step. tandfonline.com

It is important to note that the formation of the imide is a separate reaction from the initial synthesis of the maleamic acid. Therefore, in the synthesis of this compound, conditions are generally chosen to favor the formation of the open-chain product and avoid cyclization. This usually means conducting the reaction at or below room temperature and avoiding the use of dehydrating agents.

Advanced Synthetic Strategies

Beyond the primary synthesis route, advanced strategies can be employed to achieve greater control over the stereochemistry of the final product or to improve the efficiency of the synthesis through catalysis.

Stereoselective and Regioselective Approaches

The synthesis of this compound from maleic anhydride inherently produces the (Z)-isomer due to the geometry of the starting material. However, achieving the (E)-isomer, or fumaramide (B1208544) derivative, would require a different synthetic approach. This could potentially be achieved through the isomerization of the (Z)-isomer, or by starting with fumaric acid or its derivatives. The controlled synthesis of specific isomers is crucial as the geometric arrangement of the functional groups can significantly impact the molecule's chemical and biological properties. The ratio of isomers in related reactions, such as the synthesis of n-butyl citraconamic acid, has been shown to be tunable by controlling reaction temperature and time. rsc.org

Regioselectivity becomes a key consideration when substituted maleic anhydrides are used. For instance, in the reaction of an amine with citraconic anhydride (methylmaleic anhydride), the amine can attack either of the two non-equivalent carbonyl carbons, leading to two different regioisomers. The reaction conditions, including solvent and temperature, can influence which isomer is preferentially formed. rsc.org

Catalytic Methods in this compound Synthesis

While the uncatalyzed reaction between maleic anhydride and cyclohexylamine is generally efficient, catalytic methods can offer advantages in terms of reaction rates, yields, and milder reaction conditions. For the synthesis of N-substituted amides from carboxylic acids and amines, various catalytic systems have been developed. For instance, diboronic acid anhydride has been used as a catalyst for the dehydrative condensation of carboxylic acids with amines. rsc.org

In the context of the cyclization of maleamic acids to maleimides, acid catalysis is a common approach. google.com More advanced catalytic methods, such as the use of N-heterocyclic carbenes (NHCs), have been reported for the atroposelective synthesis of N-aryl imides from their corresponding anhydrides and anilines under mild conditions. nih.gov While not directly applied to this compound, these catalytic strategies highlight the potential for developing more sophisticated and efficient syntheses for this and related compounds.

Precursors and Starting Materials in the Synthesis of Related Compounds

The primary precursors for the synthesis of this compound are unequivocally maleic anhydride and cyclohexylamine . Maleic anhydride is a readily available industrial chemical, typically produced by the oxidation of n-butane or benzene. Cyclohexylamine is also a common chemical feedstock, produced by the hydrogenation of aniline.

For the synthesis of related compounds, a variety of precursors can be utilized, allowing for the introduction of different functional groups and structural motifs.

Table 2: Precursors for the Synthesis of Related N-Substituted Maleamic Acids and Maleimides

| Anhydride Precursor | Amine Precursor | Resulting Compound Class |

| Phthalic Anhydride | Primary Amines | N-Substituted Phthalamic Acids/Phthalimides |

| Citraconic Anhydride | Primary Amines | N-Substituted Citraconamic Acids/Citracimides |

| 2,3-Dimethylmaleic Anhydride | Primary Amines | N-Substituted 2,3-Dimethylmaleamic Acids/Maleimides |

| Substituted Anilines | Maleic Anhydride | N-Aryl Maleamic Acids/Maleimides |

The versatility of the amine component allows for the synthesis of a vast library of N-substituted maleamic acids with varying alkyl, aryl, and functionalized side chains. Similarly, the use of different cyclic anhydrides provides access to a range of dicarboxylic acid derivatives with different substitution patterns on the carbon-carbon double bond.

Maleic Anhydride in Maleamic Acid Synthesis

The reaction of maleic anhydride with primary and secondary amines is a well-established and efficient method for the synthesis of N-substituted maleamic acids. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the corresponding maleamic acid.

The synthesis of this compound specifically involves the reaction of maleic anhydride with cyclohexylamine. This reaction is typically carried out in a suitable solvent, such as ether, at room temperature. The process is generally high-yielding, often achieving yields in the range of 87-95% for analogous N-aryl maleamic acids. nih.gov The resulting product, this compound, precipitates from the reaction mixture and can be isolated through simple filtration.

A one-step thermal dehydration process has also been reported for the direct conversion of maleic anhydride and cyclohexylamine to N-cyclohexylmaleimide, the cyclized form of the corresponding maleamic acid. This method, which utilizes a catalyst, can achieve yields of 65.4%-77.4% with high purity (99.7%). This suggests that the initial formation of this compound is a crucial and efficient step in this transformation.

Substituted Maleic Anhydrides and Amines

The versatility of the maleamic acid synthesis allows for the use of a wide array of substituted maleic anhydrides and amines, leading to a diverse range of products with varied functionalities. The electronic and steric properties of the substituents on both the anhydride and the amine can influence the reaction rate and the properties of the resulting maleamic acid. For instance, electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially slowing down the reaction, while bulky substituents on either reactant may introduce steric hindrance.

The synthesis of various N-aryl maleamic acids has been extensively studied, demonstrating the broad scope of this reaction. These substituted maleamic acids serve as important precursors for the synthesis of N-aryl maleimides, which have applications in bioconjugation and materials science. nih.gov

Derivatization and Functionalization Reactions

The presence of both a carboxylic acid and an amide group, along with a reactive carbon-carbon double bond, makes this compound a versatile platform for further chemical modifications.

Formation of Amide and Ester Derivatives

The carboxylic acid moiety of this compound can be readily converted into amide and ester derivatives through standard coupling and esterification reactions.

Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and suppress side reactions. nih.gov The choice of coupling agent and reaction conditions can be optimized to achieve high yields of the desired amide product.

| Coupling Agent | Additive | Typical Yield |

| DCC | DMAP | Good |

| EDC | HOBt/DMAP | Good to Excellent |

| HATU | DIPEA | Moderate to Good |

Ester Formation: Ester derivatives are typically formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed as it is formed.

Intramolecular Cyclization Reactions

One of the most significant reactions of this compound is its intramolecular cyclization to form N-cyclohexylmaleimide. This dehydration reaction is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. nih.gov This cyclization is a key step in the synthesis of maleimides, which are important building blocks in organic synthesis and polymer chemistry. The yields for this type of cyclization are generally high, often in the range of 79-93% for N-aryl maleimides. nih.gov The mechanism involves the activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent elimination of a water molecule.

Reactions Leading to Spiro-2,5-diketopiperazines

While direct involvement of this compound in the synthesis of spiro-2,5-diketopiperazines is not prominently documented, related structures can be utilized in multi-step synthetic sequences to generate these complex heterocyclic scaffolds. The synthesis of spiro-2,5-diketopiperazines often involves the cyclization of dipeptide precursors. nih.govresearchgate.net It is conceivable that derivatives of this compound, after appropriate functionalization to introduce a second amino acid moiety, could serve as precursors for such cyclizations. For instance, the carboxylic acid could be coupled with an amino ester, and subsequent manipulation of the double bond and amide functionality could lead to a suitable precursor for spiro-diketopiperazine formation.

Post-Ugi Reaction Transformations

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net While this compound itself is not a direct component in the classical Ugi reaction, its structural motifs can be incorporated into Ugi products, which can then undergo post-Ugi transformations.

For example, a bifunctional starting material containing a maleamic acid moiety could potentially be used in an Ugi reaction. The resulting Ugi product would then possess the maleamic acid substructure, which could be subjected to subsequent intramolecular cyclization or other derivatizations. Post-Ugi transformations are a common strategy to increase the molecular complexity and diversity of the initial Ugi adducts, leading to a wide range of heterocyclic compounds. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques for 4 Cyclohexylamino 4 Oxobut 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy for 4-(Cyclohexylamino)-4-oxobut-2-enoic acid is predicted to exhibit a characteristic set of signals corresponding to the distinct proton environments within the molecule. The spectrum would be defined by the signals from the cyclohexyl ring, the vinyl group of the butenoic acid backbone, and the amine proton.

The protons of the cyclohexyl group would appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.8 ppm. The methine proton attached to the nitrogen (CH-N) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclohexyl ring would produce complex, overlapping multiplets.

The two vinyl protons of the maleic acid moiety are expected to appear as doublets in the region of δ 6.0-6.5 ppm. The cis-coupling constant (J) between these two protons would be characteristically smaller than that of their trans-isomer, fumaric acid, typically in the range of 12 Hz. The proton of the carboxylic acid group (COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, potentially above δ 10 ppm, and its position can be highly dependent on the solvent and concentration. The amine proton (NH) signal is also expected to be a broad singlet, with its chemical shift influenced by hydrogen bonding and the nature of the solvent.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | - |

| -NH | Variable | Broad Singlet | - |

| =CH-COOH | ~6.2 | Doublet | ~12 |

| =CH-CO-NH | ~6.3 | Doublet | ~12 |

| N-CH (Cyclohexyl) | ~3.7 | Multiplet | - |

| Cyclohexyl Protons | 1.0-2.0 | Multiplets | - |

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum of this compound provides complementary information to the ¹H-NMR, detailing the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom.

The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to be the most downfield signals, typically appearing in the range of δ 165-175 ppm. The two olefinic carbons of the butenoic acid chain would resonate in the δ 130-135 ppm region.

The carbons of the cyclohexyl ring will appear in the upfield region of the spectrum. The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the cyclohexyl carbons, expected around δ 50 ppm. The other methylene carbons of the cyclohexyl ring would produce signals in the δ 24-33 ppm range.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~168 |

| -CO-NH | ~165 |

| =CH-COOH | ~133 |

| =CH-CO-NH | ~131 |

| N-CH (Cyclohexyl) | ~50 |

| Cyclohexyl Carbons | 24-33 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule through the analysis of their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. The N-H stretching of the secondary amide is anticipated to appear as a sharp to medium band around 3300-3500 cm⁻¹.

The carbonyl (C=O) stretching vibrations will result in strong absorption bands. The carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) should appear at a lower wavenumber, typically in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. The C=C stretching of the alkene group will likely be observed in the 1620-1680 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and vinyl groups are expected in the 2850-3000 cm⁻¹ range.

A thesis on related organotin(IV) carboxylates reports the following characteristic FTIR peaks for this compound: ν(NH) at 3248 cm⁻¹, ν(OH) at 3068 cm⁻¹, ν(amide C=O) at 1698 cm⁻¹, asymmetric ν(OOC) at 1632 cm⁻¹, and symmetric ν(OOC) at 1300 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300-3500 | Medium |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aliphatic/Vinyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| C=C Stretch (Alkene) | 1620-1680 | Variable |

| N-H Bend (Amide II) | 1510-1570 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds. For this compound, the C=C double bond of the maleic acid backbone would be expected to produce a strong Raman signal in the 1600-1680 cm⁻¹ region. The symmetric vibrations of the cyclohexyl ring would also be Raman active. In contrast to FTIR, the O-H and N-H stretching vibrations would likely show weaker signals in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form or in a dimeric hydrogen-bonded state, would also be observable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 197.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the cyclohexylamino group (-NHC₆H₁₁, 98 Da). Cleavage of the amide bond could also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 197 | [M]⁺ |

| 180 | [M-OH]⁺ |

| 152 | [M-COOH]⁺ |

| 99 | [C₆H₁₁NH₂]⁺ |

| 83 | [C₆H₁₁]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful technique for the analysis of N-substituted maleamic acids like this compound. It allows for the separation of the target compound from impurities, followed by its sensitive and selective detection based on its mass-to-charge ratio (m/z).

The inherent polarity of the carboxylic acid group can make retention on standard reversed-phase columns challenging. Therefore, method development often focuses on optimizing mobile phase composition and pH. Acidic modifiers, such as formic acid or trifluoroacetic acid (TFA), are commonly added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on C18 columns. mdpi.com

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. Derivatization of the carboxylic acid group, while not always necessary, can be employed to improve ionization efficiency and chromatographic behavior. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 50 mm x 4.6 mm, 2.6 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 0.5 mL/min mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Full Scan (for identification) or MRM (for quantification) |

| Expected Ion (ESI+) | m/z 198.11 ([M+H]⁺) |

| Expected Ion (ESI-) | m/z 196.10 ([M-H]⁻) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is less commonly used for the direct analysis of polar, non-volatile compounds like maleamic acids due to their thermal instability. The high temperatures of the GC inlet can cause the compound to cyclize, eliminating water to form the corresponding N-cyclohexylmaleimide. Furthermore, the free carboxylic acid and amide groups lead to poor chromatographic peak shape.

To overcome these challenges, derivatization is mandatory. This process converts the polar functional groups into more volatile and thermally stable moieties. sigmaaldrich.com The most common derivatization strategies for carboxylic acids and amides are:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the carboxylic acid and amide groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions.

Once derivatized, the compound can be analyzed by GC-MS, providing retention time data and a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the derivatized molecule upon electron ionization, serves as a chemical fingerprint for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers (such as Time-of-Flight (TOF) or Orbitrap) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm).

This high mass accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₅NO₃), the calculated exact mass of the neutral molecule is 197.1052. HRMS can experimentally measure this mass, and the close agreement between the measured and theoretical mass provides strong evidence for the compound's elemental composition, distinguishing it from other potential isobaric compounds.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The method can effectively separate the target compound from key potential impurities, including:

Maleic anhydride (B1165640): The unreacted starting material.

Cyclohexylamine (B46788): The unreacted amine starting material.

Maleic acid: Formed by the hydrolysis of maleic anhydride.

This compound (trans-isomer): The corresponding fumaramide (B1208544) isomer, which may form under certain reaction or storage conditions.

Detection is typically achieved using a UV detector, as the α,β-unsaturated amide system possesses a chromophore that absorbs UV light (commonly monitored between 210-254 nm). Purity is calculated based on the relative peak area of the main compound compared to the total area of all detected peaks.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

As with GC-MS, the direct analysis of this compound by Gas Chromatography (GC) with detectors like Flame Ionization Detection (FID) is not feasible due to its low volatility and thermal instability. The compound must be derivatized prior to analysis. While GC-FID can provide excellent quantitative purity data for volatile compounds, HPLC is generally the preferred and more direct method for assessing the purity of maleamic acids, as it avoids the complexities and potential side reactions associated with high-temperature analysis and derivatization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the synthesis of this compound and for a preliminary assessment of its purity. researchgate.net

The analysis is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. A small spot of the sample is applied, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate.

For this compound, a typical eluent would be a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a nonpolar solvent (e.g., hexane), sometimes with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid. After development, the spots are visualized, often under UV light. The purity is qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for identification purposes. researchgate.net

Table 3: Example TLC System for Purity Check

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 70:30 v/v) with 1% Acetic Acid |

| Application | Sample dissolved in a suitable solvent (e.g., methanol) |

| Visualization | UV lamp (254 nm) |

| Expected Result | A single spot, indicating the absence of major impurities |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This technique provides the percentage of each element by weight, which can be used to confirm the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₀H₁₅NO₃, the theoretical elemental composition can be calculated.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Detailed Research Findings:

Research involving the synthesis of novel organic compounds routinely includes elemental analysis to verify the proposed structures. For N-substituted maleamic acids and related derivatives, elemental analysis serves as a crucial checkpoint to ensure the correct stoichiometry of reactants has been achieved and the desired product has been formed.

The theoretical and experimentally determined elemental compositions are compared, and a close agreement (typically within ±0.4%) is considered a confirmation of the compound's purity and empirical formula.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₀H₁₅NO₃)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon | 60.89 | 60.75 |

| Hydrogen | 7.67 | 7.72 |

| Nitrogen | 7.10 | 7.05 |

Note: The "Found (%)" values are hypothetical and serve to illustrate a typical result for a pure sample. Actual experimental values would be determined in a laboratory setting.

This data is critical in conjunction with spectroscopic data (such as NMR and IR) to provide a complete and unambiguous characterization of this compound and its derivatives.

Computational and Theoretical Investigations of 4 Cyclohexylamino 4 Oxobut 2 Enoic Acid

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-(cyclohexylamino)-4-oxobut-2-enoic acid, modeling can help visualize its three-dimensional structure, understand its electronic properties, and predict its interactions with other molecules.

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's structure relates to its biological or chemical activity. In the context of maleamic acid derivatives, SAR studies often focus on the nature of the N-substituent. Key structural features of this compound for SAR analysis include:

The Carboxylic Acid Group: A potential site for hydrogen bonding and salt bridge formation.

The Amide Linkage: Provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to specific binding interactions.

The Cyclohexyl Group: A bulky, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions, potentially influencing binding affinity and selectivity for specific targets.

By comparing this compound to other N-substituted maleamic acids (e.g., N-aryl or N-linear alkyl derivatives), SAR models could predict how the cyclohexyl group's size, shape, and lack of aromaticity might affect its properties, such as solubility, membrane permeability, and target binding. For instance, the replacement of an aromatic N-substituent with a cyclohexyl group can alter π-stacking interactions and introduce greater conformational flexibility.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable data on molecular geometries, reaction energies, and electronic properties. For N-substituted maleamic acids, DFT has been used to study reaction mechanisms, such as the cyclodehydration to form maleimides. researchgate.net

For this compound, DFT calculations could elucidate:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity.

Reactivity Descriptors: Determining parameters like chemical potential, hardness, and electrophilicity to predict how the molecule will behave in chemical reactions.

Electrostatic Potential Maps: Visualizing the charge distribution to identify nucleophilic and electrophilic sites, which are crucial for intermolecular interactions.

A hypothetical table of DFT-calculated parameters for the molecule is presented below to illustrate the type of data that such a study would yield.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Mulliken Charge on Amide N | -0.6 e | Indicates the partial charge on the nitrogen atom. |

| Mulliken Charge on Carbonyl O | -0.5 e | Indicates the partial charge on the oxygen atom. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. While specific docking studies involving this compound are not prominent in the literature, its structural features suggest it could interact with various biological targets.

The potential interactions are dictated by its functional groups:

The carboxylic acid can act as a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine.

The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for precise interactions within a binding pocket.

The non-polar cyclohexyl ring is well-suited for fitting into hydrophobic pockets of a protein, contributing to binding affinity through van der Waals forces.

Docking studies on related maleimide (B117702) derivatives have shown that these molecules can effectively bind to the active sites of various enzymes, such as kinases and dehydrogenases, through a combination of hydrogen bonds and hydrophobic interactions. nih.govekb.egresearchgate.net A similar approach for this compound could identify potential biological targets and guide the design of new derivatives with enhanced activity.

| Molecular Feature | Potential Interacting Protein Residue(s) | Type of Interaction |

| Carboxylate (COO-) | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bond, Salt Bridge |

| Amide N-H | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone | Hydrogen Bond |

| Amide C=O | Asparagine (Asn), Glutamine (Gln), Serine (Ser) | Hydrogen Bond |

| Cyclohexyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | Hydrophobic, Van der Waals |

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would focus on the rotational barriers around its single bonds.

Maleamic Acid Core: The Z-configuration of the double bond is fixed. Studies on similar N-substituted maleamic acids have revealed that the core structure is often planar due to the formation of strong intramolecular hydrogen bonds between the carboxylic acid proton and the amide carbonyl oxygen. researchgate.net This planarity reduces the conformational freedom of the backbone.

N-Cyclohexyl Bond: Rotation around the C(O)-N bond and the N-C(cyclohexyl) bond will determine the orientation of the cyclohexyl group relative to the planar core. The bulky nature of the cyclohexyl ring will likely create a significant rotational barrier, leading to one or two preferred low-energy conformations.

Cyclohexyl Ring Conformation: The cyclohexyl ring itself exists predominantly in a stable chair conformation, which can undergo ring-flipping to an alternative chair form. The energetic preference for the equatorial or axial attachment of the maleamic acid moiety would be a key aspect of the analysis.

Stereochemically, this compound is an achiral molecule. The primary stereochemical feature is the cis (or Z) geometry of the carbon-carbon double bond, which is characteristic of maleamic acids derived from maleic anhydride (B1165640).

Mechanistic Studies of 4 Cyclohexylamino 4 Oxobut 2 Enoic Acid and Its Analogues

Enzyme Inhibition Mechanisms

Research into the enzyme inhibitory activities of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid is not documented in the available scientific literature. However, studies on related chemical classes provide a theoretical framework for potential mechanisms.

Carbonic Anhydrase Isoenzyme Inhibition Kinetics

There are no specific kinetic studies detailing the inhibition of carbonic anhydrase (CA) isoenzymes by this compound. Carbonic anhydrases are metalloenzymes crucial for physiological processes like pH regulation and CO2 homeostasis. nih.govmdpi.com Their inhibitors have therapeutic applications in treating glaucoma, epilepsy, and other conditions. nih.govwikipedia.org

The primary mechanism of classical CA inhibitors, such as sulfonamides, involves direct binding to the zinc ion in the enzyme's active site. nih.gov However, other chemical classes, including carboxylic acids, have been identified as non-classical inhibitors. mdpi.com These compounds may interact with the catalytic zinc or with residues in the active site to disrupt the enzyme's function. nih.govmdpi.com Studies on derivatives prepared via reaction with maleic anhydride (B1165640) have shown varied inhibition levels against different CA isoforms, suggesting that the maleanilic acid scaffold could be a basis for developing inhibitors. nih.gov Without experimental data, the specific kinetics and isoform selectivity for this compound remain unknown.

Table 1: Carbonic Anhydrase Inhibition Data

| Compound | Isoenzyme | Inhibition Constant (Kᵢ) |

|---|

Butyrylcholinesterase (BChE) Inhibition Studies

Specific studies on the inhibition of butyrylcholinesterase (BChE) by this compound have not been reported. BChE is a significant enzyme in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov

Research has been conducted on related maleic acid derivatives concerning their inhibitory effects on cholinesterases. For instance, certain maleic acid aminophenol derivatives have been shown to act as irreversible inhibitors of the related enzyme, acetylcholinesterase (AChE). nih.gov This suggests that the α,β-unsaturated carbonyl system present in this compound could potentially act as a Michael acceptor, forming a covalent bond with nucleophilic residues in the BChE active site, leading to irreversible inhibition. However, this remains speculative without direct experimental evidence.

Table 2: Butyrylcholinesterase Inhibition Data

| Compound | Enzyme | IC₅₀ Value | Type of Inhibition |

|---|

Corrosion Inhibition Mechanisms

The application of this compound as a corrosion inhibitor has not been specifically investigated. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that retards anodic and/or cathodic reactions. uv.mxmdpi.comresearchgate.net The effectiveness of these inhibitors depends on their chemical structure, particularly the presence of heteroatoms (like nitrogen and oxygen) and π-electrons, which facilitate adsorption. uv.mx

Adsorption Behavior on Metal Surfaces

No experimental data exists describing the adsorption behavior of this compound on metal surfaces. For related compounds, such as inhibitors synthesized from maleic anhydride, the mechanism involves the formation of an adsorbed film on the metal. researchgate.net This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and the metal surface). mdpi.com The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir, Frumkin, or Temkin models. researchgate.netresearchgate.net The Langmuir isotherm is frequently used and assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.net

Thermodynamic Parameters of Adsorption (e.g., Free Energy of Adsorption)

Thermodynamic parameters for the adsorption of this compound are not available in the literature. In corrosion inhibition studies, thermodynamic parameters like the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are calculated to understand the spontaneity and nature of the adsorption process. scirp.orgkau.edu.sa

The value of ΔG°ads indicates the spontaneity of the adsorption process (a negative value signifies spontaneity). unizik.edu.ng Generally, ΔG°ads values around -20 kJ/mol or less positive are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface. kau.edu.sa The enthalpy of adsorption (ΔH°ads) can distinguish between endothermic and exothermic adsorption processes. pcbiochemres.com

Table 3: Thermodynamic Parameters of Adsorption

| Compound | Metal | Corrosive Medium | ΔG°ads (kJ/mol) | Adsorption Isotherm |

|---|

Biochemical Pathway Involvement

There is no direct research available that implicates this compound in any specific biochemical pathway. However, structurally similar compounds, specifically other derivatives of 4-aryl-4-oxobut-2-enoic acid, have been identified as potent inhibitors of kynurenine-3-hydroxylase (also known as kynurenine (B1673888) 3-monooxygenase). nih.gov This enzyme is a key component of the kynurenine pathway, which is the primary route for tryptophan metabolism. The inhibition of this enzyme is being explored as a potential neuroprotective strategy, as it can prevent the synthesis of the neurotoxin quinolinic acid. nih.gov Given this precedent, it is conceivable that this compound could interact with enzymes in this or other metabolic pathways, but this requires experimental validation.

Role as a Metabolic Intermediate in Amino Acid Metabolism

Extensive literature searches did not yield any direct evidence or research studies suggesting that this compound functions as a metabolic intermediate in amino acid metabolism. The metabolism of amino acids involves a complex series of biochemical reactions where amino acids are converted into various intermediates that enter central metabolic pathways, such as the citric acid cycle. nih.govnih.govreactome.org These intermediates are typically alpha-keto acids derived from the deamination of amino acids. taylorandfrancis.com

While maleic acid, a structurally related dicarboxylic acid, can be formed from the breakdown of certain aromatic compounds and subsequently hydrated to D-malate, this is distinct from the established pathways of amino acid catabolism. unl.edu Malic acid and its parent compound, maleic acid, are involved in the tricarboxylic acid (TCA) cycle and other metabolic processes, but their N-substituted derivatives, such as this compound, are not recognized as standard intermediates in the breakdown or synthesis of amino acids. researchgate.netnih.govnih.gov

Currently, there are no documented enzymatic pathways in amino acid metabolism that are known to produce or consume this compound. Research in this area has primarily focused on the core 20 amino acids and their degradation to key metabolic precursors like pyruvate, acetyl-CoA, α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate. nih.gov The Human Metabolome Database identifies maleamic acid, the parent compound lacking the cyclohexyl group, as an exogenous compound not naturally occurring in human metabolism. hmdb.ca

Further investigation would be necessary to determine if this compound plays any role in specialized or undiscovered metabolic pathways. However, based on currently available scientific literature, it is not considered a metabolic intermediate in amino acid metabolism.

Non Clinical Research Applications and Biological Activities in Vitro and in Vivo, Non Human

Role in Enzyme Inhibition Research

There is no scientific literature available that investigates 4-(Cyclohexylamino)-4-oxobut-2-enoic acid as an enzyme inhibitor.

Due to the absence of research, no specific enzyme targets for this compound have been identified or studied.

Consequently, no enzyme assays have been performed, and therefore, no inhibition potency data, such as K_i or IC_50_ values, are available for this compound.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | K_i_ Value | IC_50_ Value |

|---|

Materials Science Applications

No studies have been published detailing the use of this compound in the field of materials science.

There is no evidence to suggest that this compound has been investigated or utilized as a corrosion inhibitor for any metallic substrates.

Precursor for Compound Libraries and Drug Discovery Scaffolds

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex and biologically active molecules. Its derivatives have been explored as building blocks in the creation of novel compounds with therapeutic potential. For instance, the synthesis of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters, as well as 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, has been described as potent inhibitors of kynurenine-3-hydroxylase. nih.govresearchgate.net These derivatives are being investigated for their potential as neuroprotective agents. nih.govresearchgate.net

The versatility of the but-2-enoic acid framework allows for various chemical modifications to generate a diverse range of compounds. This adaptability makes it a useful scaffold for developing new therapeutic agents targeting different biological pathways.

Compound libraries are essential tools in modern drug discovery, enabling the rapid screening of thousands to millions of compounds for biological activity. thermofisher.comcreative-biostructure.com These libraries are often designed to have structural diversity and drug-like properties to maximize the chances of identifying promising lead compounds. ku.edu The scaffold of this compound and its derivatives can be incorporated into high-throughput screening (HTS) libraries. nih.gov By including this and similar chemical frameworks, researchers can explore a wider chemical space in their search for novel inhibitors or modulators of therapeutic targets. nih.gov The goal of HTS is to identify "hits" that can be further optimized in the drug development process. creative-biostructure.com

Exploration of Other Biological Activities (Non-Human)

Research into the biological activities of compounds related to this compound has shown potential anti-inflammatory effects in pre-clinical settings. For example, studies on substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which share a similar core structure, have demonstrated pronounced anti-inflammatory activity. urfu.ru In various in vivo models, such as carrageenan-induced paw edema in mice, different extracts and compounds have shown significant reductions in inflammation. nih.govmdpi.com These studies often measure reductions in edema and the infiltration of inflammatory cells. nih.gov The mechanisms underlying these anti-inflammatory effects can involve the inhibition of inflammatory mediators. mdpi.commdpi.com

Table 1: Pre-clinical Anti-inflammatory Activity

| Compound/Extract | Pre-clinical Model | Observed Effect | Reference |

|---|---|---|---|

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | In vivo models | Pronounced anti-inflammatory activity | urfu.ru |

| Cornus macrophylla Wall. Bark Extract | Carrageenan-induced paw edema (mice) | Significant reduction in inflammation | nih.gov |

| Malva sylvestris Hydroalcoholic Extract | 12-O-tetradecanoylphorbol-acetate-induced ear inflammation (mice) | Reduced ear edema and polymorphonuclear cell influx | nih.gov |

| Pollen Extract from Scaptotrigona affinis postica | In vivo models | Decreased nitric oxide production and edema | mdpi.com |

The broader class of compounds to which this compound belongs has been investigated for neuroprotective properties. mdpi.com Derivatives of 4-aryl-4-oxobut-2-enoic acids have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative processes. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites. nih.gov

Furthermore, other compounds with different structural backbones have shown neuroprotective effects in various cellular and animal models of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov For instance, the P7C3 class of aminopropyl carbazoles has demonstrated neuroprotective efficacy in rodent and primate models by protecting young neurons from cell death. researchgate.net These findings highlight the ongoing search for and development of new neuroprotective agents. researchgate.net

Table 2: Compounds with Investigated Neuroprotective Properties

| Compound Class/Derivative | Proposed Mechanism/Target | Model System | Reference |

|---|---|---|---|

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives | Inhibition of kynurenine-3-hydroxylase | Enzyme assays, primary human macrophages | nih.govresearchgate.net |

| P7C3 aminopropyl carbazoles | Promotion of neuronal survival | Mouse and rhesus monkey models | researchgate.net |

| Resveratrol and its derivatives | Inhibition of Aβ aggregation, antioxidant, anti-inflammatory | Cellular and animal models of Alzheimer's disease | mdpi.com |

| Eudesmin | Reduction of Aβ toxicity | Cellular models of amyloid-β peptide toxicity | nih.gov |

Antiproliferative Effects against Cancer Cell Lines (General class)

Derivatives of maleamic acid, particularly N-substituted maleimides, have demonstrated significant cytostatic and antiproliferative properties across various cancer cell lines. Research indicates that these compounds can inhibit cell growth at very low concentrations.

N-substituted maleimides, which can be synthesized from their corresponding maleamic acids, have shown high cytostatic activity, with IC50 values (the concentration required to inhibit cell growth by 50%) often below 0.1 µg/mL. tandfonline.comtandfonline.com For instance, a study on a series of neutral maleimides found them to be highly cytostatic. tandfonline.com Similarly, basic maleimides containing tertiary aminoalkyl substituents also exhibited high cytostatic activity. tandfonline.com The antiproliferative effects of related acid derivatives have also been noted. For example, certain derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids and caffeic acid have shown promising antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov One study highlighted a synthetic derivative of caffeic acid as a potent inhibitor of androgen-dependent prostate cancer cell proliferation. nih.gov

The following table summarizes the antiproliferative activity of selected compounds from the broader class of acid derivatives against different cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 [µM] | Reference |

| trans-4k (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative) | A549 (Lung) | 11.7 | mdpi.com |

| cis-4o (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative) | MDA-MB-231 (Breast) | 35.9 | mdpi.com |

| Caffeic Acid Derivative (Compound 24) | LNCaP (Prostate) | 2.4 | nih.gov |

Antimicrobial Activity (General class)

The general class of N-substituted maleamic acid derivatives, specifically N-substituted maleimides, has been evaluated for its antimicrobial properties, showing notable activity against various fungal and bacterial strains.

N-substituted maleimides are known to be effective inhibitors of enzymes that contain essential reactive cysteinyl residues, which are crucial for the survival of microorganisms. tandfonline.com Neutral maleimides, in particular, have displayed strong antifungal effects, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/mL against several yeast strains. tandfonline.com This level of activity is comparable to some established antifungal agents. tandfonline.com

The antibacterial activity of this class of compounds appears to be more structure-dependent. tandfonline.com Generally, the activity is lower compared to their antifungal effects, with MIC values ranging from 1 to 128 µg/mL. tandfonline.com Gram-negative bacteria, such as E. coli, have shown higher resistance. tandfonline.com Other classes of N-substituted amides and acid derivatives have also been screened for antimicrobial activity, with some exhibiting a broad spectrum of action. nih.govmdpi.com

The table below presents the minimum inhibitory concentrations (MIC) for a general class of N-substituted maleimides against representative microorganisms.

| Microorganism | Compound Class | MIC [µg/mL] | Reference |

| Candida albicans | Neutral N-substituted maleimides | 0.5 - 4 | tandfonline.com |

| Saccharomyces cerevisiae | Neutral N-substituted maleimides | 0.5 - 4 | tandfonline.com |

| Staphylococcus aureus | Neutral N-substituted maleimides | 1 - 128 | tandfonline.com |

| Escherichia coli | Neutral N-substituted maleimides | 1 - 128 | tandfonline.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Currently, specific and optimized synthetic routes for 4-(Cyclohexylamino)-4-oxobut-2-enoic acid are not well-documented. Future research could focus on developing efficient and scalable synthetic methods. This might involve the reaction of maleic anhydride (B1165640) with cyclohexylamine (B46788), a common approach for the synthesis of related N-substituted maleamic acids. Investigations into green chemistry principles for its synthesis, such as solvent-free reactions or the use of biocatalysts, could also be a valuable area of exploration.

Advanced Mechanistic Elucidation Studies

Given the lack of data on the biological effects of this compound, advanced mechanistic studies are a critical future step. Should any biological activity be identified, detailed studies to understand its mechanism of action at a molecular level would be necessary. This could involve computational modeling and simulation to predict its interaction with potential biological targets, as well as experimental techniques like X-ray crystallography to determine its binding mode.

Exploration of New Biological Targets and Pathways

A crucial area for future research is the systematic screening of this compound against a wide range of biological targets to identify any potential therapeutic applications. High-throughput screening assays could be employed to test its activity against various enzymes, receptors, and ion channels. Based on its structural similarity to other bioactive small molecules, it could be hypothesized to interact with pathways involved in inflammation or cell proliferation, but this would require empirical validation.

Integration with Artificial Intelligence and Machine Learning for Compound Design

Sustainability Aspects in Synthesis and Application

Future research should also consider the environmental impact of this compound. This includes the development of sustainable synthetic routes that minimize waste and energy consumption. Furthermore, if any applications are discovered, a life cycle assessment would be beneficial to understand its environmental footprint from production to disposal. The biodegradability of the compound would also be an important aspect to investigate.

Interdisciplinary Research Opportunities

The study of this compound could benefit from a multidisciplinary approach. Collaboration between synthetic chemists, computational biologists, pharmacologists, and material scientists could uncover novel properties and applications. For instance, its potential as a monomer for the synthesis of new polymers or as a component in functional materials could be explored in collaboration with material scientists.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Cyclohexylamino)-4-oxobut-2-enoic acid?

A common approach involves the reaction of maleic anhydride with cyclohexylamine under controlled conditions. For example, in analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, maleic anhydride reacts with p-toluidine in a solvent like ethanol at 60–80°C to form the enoic acid derivative . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reactants. Purification typically involves recrystallization from ethanol or aqueous mixtures .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1700 cm⁻¹ and the conjugated C=C bond at ~1600 cm⁻¹. The cyclohexylamino group (N–H stretch) appears near 3300 cm⁻¹ .

- NMR Spectroscopy : In -NMR, the enoic acid proton (CH=) resonates as a doublet at δ 6.2–7.0 ppm, while the cyclohexyl protons appear as multiplet signals at δ 1.0–2.5 ppm. -NMR should show the ketone carbonyl at ~195 ppm and the carboxylic acid carbonyl at ~175 ppm .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents due to potential reactivity of the enoic acid moiety .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed to resolve kinetic ambiguities?

Mechanistic studies require a combination of kinetic isotope effects (KIE) and computational modeling . For example, the nucleophilic attack of cyclohexylamine on maleic anhydride can be modeled using DFT calculations to identify transition states and rate-determining steps. Experimental validation via -labeling of the amine group can track bond formation .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase or kinases). The cyclohexyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with polar residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy calculations (MM-PBSA) .

Q. How can contradictory biological activity data be reconciled in pharmacological studies?

- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the enoic acid moiety) that might alter activity .

- Receptor Specificity : Perform competitive binding assays with known inhibitors to confirm target engagement .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., E/Z isomerism) by growing single crystals in methanol/water mixtures .

- Tandem MS/MS : Fragment ions (e.g., m/z 233 for the parent ion) can confirm substituent positions via collision-induced dissociation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.